8-(benzylamino)-1-(2-chlorobenzyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
WAY-247615 is a chemical compound with the molecular formula C21H20ClN5O2. It is known for its potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents. The compound has been studied for its biological activities and its potential as a therapeutic agent.
Preparation Methods
The synthesis of WAY-247615 involves several steps:
Condensation Reaction: The condensation of 1,3-dioxoindane-2-carboxylic acid ethyl ester with m-anisidine in refluxing toluene produces the corresponding amide.
Cyclization: The amide is then cyclized using polyphosphoric acid at 120°C to yield 3-methoxy-6,7-dihydro-5H-indeno[2,1-c]quinoline-6,7-dione.
Chlorination: The resulting compound is chlorinated with phosphorus oxychloride to form a chloroketone.
Amination: The chloroketone is then condensed with 2-(dimethylamino)ethylamine in pyridine at 100°C to produce the aminoketone.
Demethylation: Finally, the compound is demethylated using concentrated hydrobromic acid in refluxing acetic acid.
Industrial production methods for WAY-247615 would likely involve scaling up these synthetic routes with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
WAY-247615 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: WAY-247615 can undergo substitution reactions, particularly nucleophilic substitutions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions: Typical reagents include phosphorus oxychloride for chlorination, polyphosphoric acid for cyclization, and hydrobromic acid for demethylation.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
WAY-247615 has been explored for various scientific research applications:
Chemistry: It is used in the synthesis of novel compounds with potential biological activities.
Biology: Studies have investigated its effects on biological systems, including its potential as an inhibitor of specific enzymes.
Medicine: WAY-247615 has shown promise in preclinical studies as a potential therapeutic agent for certain diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of WAY-247615 involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may modulate signaling proteins and transcription factors .
Comparison with Similar Compounds
WAY-247615 can be compared with other similar compounds in terms of its structure and biological activities:
Properties
IUPAC Name |
8-(benzylamino)-1-[(2-chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O2/c1-25-17-18(24-20(25)23-12-14-8-4-3-5-9-14)26(2)21(29)27(19(17)28)13-15-10-6-7-11-16(15)22/h3-11H,12-13H2,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEARGZZIIWJQPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1NCC3=CC=CC=C3)N(C(=O)N(C2=O)CC4=CC=CC=C4Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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